molecular formula C9H12O3 B3005317 Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate CAS No. 56505-63-6

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B3005317
CAS No.: 56505-63-6
M. Wt: 168.192
InChI Key: VULUTFYLPUHEJB-UHFFFAOYSA-N
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Description

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H12O3. It is a bicyclic compound featuring a ketone and an ester functional group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction. This method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under mild and operationally simple conditions. The reaction is highly enantioselective and allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production process involves standard organic synthesis techniques and requires careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing its biological activity and potential therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.

Properties

IUPAC Name

methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUTFYLPUHEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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